(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

Catalog No.
S831564
CAS No.
1189171-55-8
M.F
C18H25NO4Si
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-meth...

CAS Number

1189171-55-8

Product Name

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

IUPAC Name

methyl (E)-3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-enoate

Molecular Formula

C18H25NO4Si

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C18H25NO4Si/c1-18(2,3)24(5,6)22-12-14-10-15-16(23-14)9-13(11-19-15)7-8-17(20)21-4/h7-11H,12H2,1-6H3/b8-7+

InChI Key

YJKDRRBSPXEGHX-BQYQJAHWSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=C/C(=O)OC
  • Chemical synthesis: Due to the presence of a tert-butyldimethylsilyloxy (TBDMS) protecting group, (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate might be an intermediate in the synthesis of more complex molecules containing the furo[3,2-b]pyridin-6-yl core. TBDMS groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities ScienceDirect.
  • Medicinal chemistry: The furo[3,2-b]pyridin-6-yl core is present in some bioactive molecules NCBI: . However, there is no evidence to suggest (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate itself has been investigated for medicinal properties.

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate is a complex organic compound featuring a furo[3,2-b]pyridine structure, which is known for its potential biological activities. The compound consists of a methyl ester functional group and a tert-butyldimethylsilyloxy substituent, which enhances its stability and solubility. This compound is of interest in medicinal chemistry due to its structural features that may contribute to various biological activities.

Involving (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate can be categorized into several types:

  • Esterification: The formation of the ester bond in the compound involves the reaction between an alcohol (methanol) and an acid (acrylic acid).
  • Nucleophilic Substitution: The tert-butyldimethylsilyloxy group can undergo nucleophilic substitution reactions, which are significant for modifying the compound's reactivity.
  • Elimination Reactions: The double bond in the acrylate moiety can participate in elimination reactions, leading to various derivatives.

These reactions are essential for understanding how the compound can be modified or used in synthetic pathways.

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate exhibits potential biological activities due to its structural components. Compounds with furo[3,2-b]pyridine frameworks have been associated with various pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The presence of specific functional groups may contribute to anti-inflammatory activity.

These biological activities make this compound a candidate for further investigation in drug development.

The synthesis of (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate typically involves multi-step organic reactions:

  • Preparation of Furo[3,2-b]pyridine Derivative: This can involve cyclization reactions starting from appropriate precursors.
  • Introduction of Silyloxy Group: The tert-butyldimethylsilyloxy group can be introduced via silylation reactions using tert-butyldimethylsilyl chloride.
  • Esterification: Finally, the methyl acrylate moiety is introduced through esterification with methyl alcohol.

These steps require careful control of reaction conditions to ensure high yields and purity.

The applications of (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate are diverse:

  • Pharmaceutical Industry: Potential use as a lead compound in drug discovery targeting various diseases.
  • Material Science: Could be utilized in the development of new materials due to its unique chemical properties.
  • Agricultural Chemicals: Possible applications in developing agrochemicals with biological activity.

Interaction studies involving (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity relevant to metabolic pathways.
  • Receptor Binding Studies: Evaluating its interaction with specific receptors that could mediate its biological effects.
  • Cellular Uptake Studies: Understanding how well the compound is absorbed by cells and its subsequent effects on cellular functions.

These studies are crucial for determining the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate:

Compound NameStructure FeaturesBiological Activity
FurocoumarinFuran ring fused with coumarinAnticancer, Antifungal
Pyridine DerivativePyridine ring with various substitutionsAntimicrobial
Acrylate EstersAlkene functional groupsPolymerization potential

Uniqueness

The uniqueness of (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate lies in its specific combination of the furo[3,2-b]pyridine core and the tert-butyldimethylsilyloxy group, which may enhance solubility and stability compared to other similar compounds. This structural arrangement may lead to distinct biological activities that warrant further exploration in medicinal chemistry.

Wikipedia

Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate

Dates

Modify: 2023-08-16

Explore Compound Types